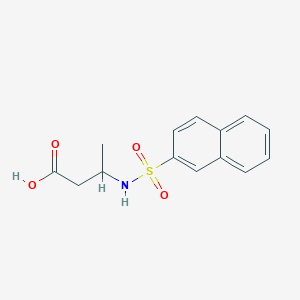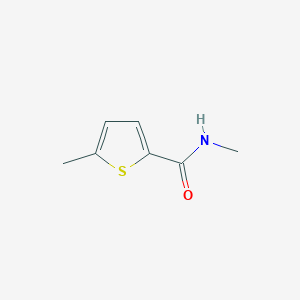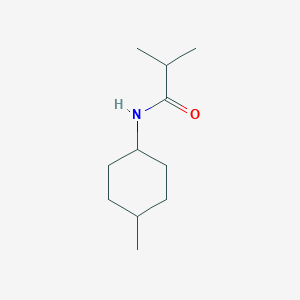
2-methyl-N-(4-methylcyclohexyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-N-(4-methylcyclohexyl)propanamide, also known as MMCP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MMCP is a cyclic amide that is synthesized through a multistep process, and its unique chemical structure makes it an ideal candidate for different applications.
Mécanisme D'action
The mechanism of action of 2-methyl-N-(4-methylcyclohexyl)propanamide is not fully understood, but it is believed to act as a modulator of the immune system. It has been shown to inhibit the production of pro-inflammatory cytokines, which are responsible for the inflammatory response. 2-methyl-N-(4-methylcyclohexyl)propanamide also has analgesic properties, which may be due to its ability to inhibit the production of prostaglandins, which are responsible for pain and inflammation.
Biochemical and Physiological Effects
2-methyl-N-(4-methylcyclohexyl)propanamide has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models, and it has also been shown to have neuroprotective effects. 2-methyl-N-(4-methylcyclohexyl)propanamide has also been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-methyl-N-(4-methylcyclohexyl)propanamide in lab experiments is its unique chemical structure, which makes it an ideal candidate for various applications. However, one limitation of using 2-methyl-N-(4-methylcyclohexyl)propanamide is its relatively complex synthesis process, which may make it difficult to produce in large quantities.
Orientations Futures
There are several future directions for research on 2-methyl-N-(4-methylcyclohexyl)propanamide. One potential area of investigation is its potential as a drug delivery system. 2-methyl-N-(4-methylcyclohexyl)propanamide has been shown to form stable inclusion complexes with cyclodextrins, which may make it an ideal carrier for drug delivery. Another potential area of investigation is its potential as a neuroprotective agent. 2-methyl-N-(4-methylcyclohexyl)propanamide has been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases. Finally, 2-methyl-N-(4-methylcyclohexyl)propanamide may also have potential applications in the field of material science, particularly in the development of new polymers and materials.
Méthodes De Synthèse
The synthesis of 2-methyl-N-(4-methylcyclohexyl)propanamide involves a multistep process that begins with the reaction of 4-methylcyclohexanone with methylamine to form 4-methylcyclohexylamine. This intermediate product is then reacted with acetyl chloride to form N-acetyl-4-methylcyclohexylamine, which is further reacted with 2-methylpropanoyl chloride to form 2-methyl-N-(4-methylcyclohexyl)propanamide.
Applications De Recherche Scientifique
2-methyl-N-(4-methylcyclohexyl)propanamide has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 2-methyl-N-(4-methylcyclohexyl)propanamide has been investigated for its potential as an analgesic and anti-inflammatory agent. It has also been studied for its potential as a drug delivery system due to its ability to form stable inclusion complexes with cyclodextrins.
Propriétés
IUPAC Name |
2-methyl-N-(4-methylcyclohexyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO/c1-8(2)11(13)12-10-6-4-9(3)5-7-10/h8-10H,4-7H2,1-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFHSBQYTQQEPNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(4-methylcyclohexyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(1-adamantylamino)-3-oxopropyl]benzamide](/img/structure/B7477997.png)
![Methyl 4-[3-(3,4,5-trimethoxyphenyl)propanoyloxy]benzoate](/img/structure/B7478009.png)
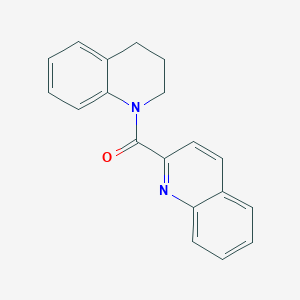



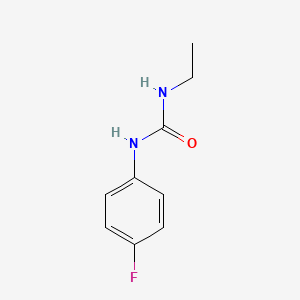
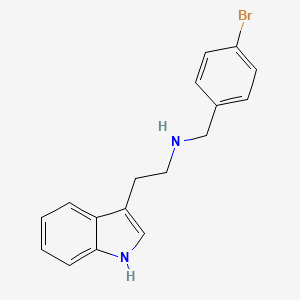
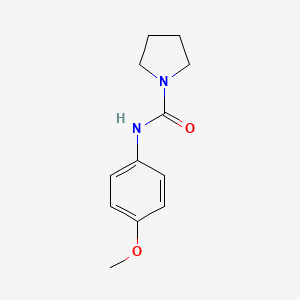
![3-[Methyl(thiophene-2-carbonyl)amino]propanoic acid](/img/structure/B7478067.png)
